molecular formula C16H16N4O3 B5653424 7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5653424
M. Wt: 312.32 g/mol
InChI Key: JQJBKQKRPASGEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthine derivatives, including related compounds to "7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione," often involves photochemical methods. For instance, novel derivatives of pentoxifylline were synthesized via photolysis, demonstrating the potential for creating various xanthine derivatives under specific conditions that favor singlet excited states. Efficient intramolecular triplet energy transfer techniques were used to achieve high yields of desired products (Han, Bonnet, & Van der Westhuizen, 2008).

Molecular Structure Analysis

Quantitative investigation into the intermolecular interactions of xanthine derivatives shows the significant role of hydrogen bonds and electrostatic energy contributions in the molecule's stability. The layered crystal packing and dispersion energy components play crucial roles in the molecular sheets' formation, highlighting the complexity and intricacy of xanthine derivatives' molecular structures (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Reactions and Properties

Chemical reactions involving xanthine derivatives are varied and can lead to a wide range of products depending on the reactants and conditions. For example, the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones showcases the versatility of xanthine derivatives in reacting with thiiranes to yield novel compounds with potentially unique properties (Khaliullin & Klen, 2010).

properties

IUPAC Name

1,3-dimethyl-8-phenoxy-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-4-10-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)23-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJBKQKRPASGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-phenoxy-7-prop-2-enylpurine-2,6-dione

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